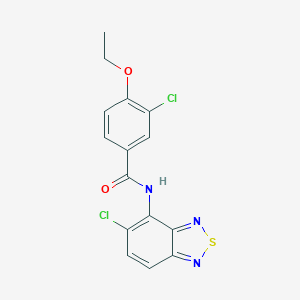![molecular formula C18H17N3O3S B251118 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B251118.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research. ABT-737 is a potent and selective inhibitor of B-cell lymphoma 2 (Bcl-2), which is a protein that plays a critical role in regulating apoptosis or programmed cell death.
Mécanisme D'action
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide binds to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in cell death. This compound has been shown to induce apoptosis in cancer cells with high levels of Bcl-2 expression, while sparing normal cells with low levels of Bcl-2 expression.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, this compound has been shown to inhibit tumor growth, angiogenesis, and metastasis. This compound has also been found to sensitize cancer cells to other forms of therapy, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for Bcl-2, making it an effective tool for studying the role of Bcl-2 in cancer biology. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide research. One area of focus is the development of more potent and selective Bcl-2 inhibitors. Another area of interest is the combination of this compound with other forms of therapy to enhance its effectiveness. Additionally, there is ongoing research into the role of Bcl-2 in other diseases, such as neurodegenerative disorders and autoimmune diseases, which could lead to new applications for this compound.
Méthodes De Synthèse
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide involves a series of chemical reactions, including the condensation of 4-bromo-2-methylphenol and 2-aminothiophenol to form 6-bromo-1,3-benzothiazole. The resulting compound is then reacted with acetic anhydride to form N-acetyl-6-bromo-1,3-benzothiazole. Finally, N-acetyl-6-bromo-1,3-benzothiazole is reacted with 2-(2-methylphenoxy)acetic acid to yield this compound.
Applications De Recherche Scientifique
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has been extensively studied for its potential use in cancer therapy. Bcl-2 is overexpressed in many types of cancer and is associated with resistance to chemotherapy and radiation therapy. This compound has been shown to induce apoptosis in cancer cells by selectively inhibiting Bcl-2, resulting in the activation of the intrinsic apoptotic pathway. This compound has been found to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer.
Propriétés
Formule moléculaire |
C18H17N3O3S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-5-3-4-6-15(11)24-10-17(23)21-18-20-14-8-7-13(19-12(2)22)9-16(14)25-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23) |
Clé InChI |
LLMDQGMHGAKLKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251047.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B251049.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B251050.png)
![4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251052.png)
![5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B251053.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B251055.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B251057.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B251058.png)
